3-Bromo-1-(4-methoxyphenyl)propan-1-one
Description
3-Bromo-1-(4-methoxyphenyl)propan-1-one (CAS 33994-11-5) is a brominated aromatic ketone with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.097 g/mol. The compound features a propan-1-one backbone substituted with a 4-methoxyphenyl group at the carbonyl carbon and a bromine atom at the β-position (C3) . Key studies highlight its synthesis via bromination of precursor ketones and its role in forming heterocyclic compounds .
Properties
CAS No. |
33994-11-5 |
|---|---|
Molecular Formula |
C10H11BrO2 |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H11BrO2/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
XWIJHHXWQSLGBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
Quantum Chemical Studies
- Computational analyses (e.g., Fukui functions, NBO) on related brominated ketones predict nucleophilic attack sites, aiding in rational drug design.
- The electron-donating methoxy group in the target compound may lower activation energies in SN2 reactions compared to electron-withdrawing substituents .
Crystallography and Material Science
- Chalcone derivatives (e.g., C₁₇H₁₅BrO₂ ) exhibit non-linear optical (NLO) properties due to planar structures and π-conjugation. The target compound’s non-conjugated system may limit NLO utility but enhance crystallinity for X-ray studies .
Q & A
Q. What are the standard synthetic routes for 3-Bromo-1-(4-methoxyphenyl)propan-1-one?
The compound is typically synthesized via bromination of 1-(4-methoxyphenyl)propan-1-one using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. A common method involves reacting 4-methoxyphenyl propan-1-one with bromine in the presence of a radical initiator (e.g., benzoyl peroxide) to selectively introduce bromine at the β-position. Alternative routes include Friedel-Crafts acylation of 4-bromo-1-methoxybenzene with propanoyl chloride using AlCl₃ as a catalyst .
Key Reaction Conditions :
- Temperature: 0–25°C (to minimize side reactions).
- Solvent: Dichloromethane or carbon tetrachloride.
- Yield optimization: Controlled addition of bromine and inert atmosphere (N₂/Ar).
Q. How is this compound characterized in laboratory settings?
Characterization involves multi-spectral analysis:
- NMR : Distinct signals for methoxy protons (δ 3.8–3.9 ppm), carbonyl carbon (δ 195–200 ppm in ¹³C NMR), and β-bromine-induced deshielding of adjacent protons (δ 4.5–5.0 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 243 (C₁₀H₁₁BrO₂⁺) with fragmentation patterns confirming the bromine and ketone moieties.
- X-ray Crystallography : Used to resolve ambiguous structural features (e.g., Z/E isomerism) via SHELXL refinement .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a versatile intermediate:
- Nucleophilic Substitution : Bromine at the β-position facilitates SN2 reactions with amines/thiols to generate pharmacologically relevant derivatives.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids to synthesize biaryl ketones.
- Reduction : LiAlH₄-mediated reduction yields 3-bromo-1-(4-methoxyphenyl)propan-1-ol, a precursor for chiral ligands .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved for this compound?
Discrepancies in NMR signals may arise from solvent polarity, tautomerism, or residual impurities. Strategies include:
Q. What challenges arise in optimizing reaction yields for derivatives of this compound?
Yield optimization is hindered by:
- Competing Elimination : Bromine’s β-position promotes elimination to form α,β-unsaturated ketones. Mitigated by using bulky bases (e.g., DBU) or low temperatures.
- Steric Hindrance : Methoxy and bromine groups limit nucleophilic attack. Solution: Microwave-assisted synthesis to enhance reaction kinetics .
Example Optimization Table :
| Condition | Yield (%) | Byproduct Formation |
|---|---|---|
| Conventional heating | 45 | High (20%) |
| Microwave-assisted | 72 | Low (5%) |
Q. How does computational modeling aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:
Q. What crystallographic challenges are encountered with this compound?
Common issues include:
- Crystal Twinning : Due to flexible methoxy and bromine groups. Solution: Slow evaporation from ethyl acetate/hexane.
- Disorder : Bromine atoms may exhibit positional disorder. Refinement in SHELXL with PART instructions resolves this .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility data?
Variations arise from purity, polymorphic forms, or measurement techniques. Best practices:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
